GlycoursodeoxycholicAcidSodiumSalt
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Overview
Description
Glycoursodeoxycholic acid sodium salt is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid. It is known for its antioxidant and anti-inflammatory properties and has been studied for its potential therapeutic effects in various medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycoursodeoxycholic acid sodium salt can be synthesized through the conjugation of ursodeoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of ursodeoxycholic acid, followed by its reaction with glycine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of glycoursodeoxycholic acid sodium salt involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Glycoursodeoxycholic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Glycoursodeoxycholic acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as inflammatory bowel disease, diabetes, and atherosclerosis.
Industry: Utilized in the formulation of pharmaceuticals and other chemical products .
Mechanism of Action
Glycoursodeoxycholic acid sodium salt exerts its effects through several mechanisms:
Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species.
Anti-inflammatory Effects: It decreases the levels of inflammatory cytokines and prevents cell death induced by various stressors.
Regulation of Bile Acid Metabolism: It alters bile acid metabolism and gut microbiota composition, which can have beneficial effects on metabolic diseases such as diabetes
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: Another bile acid with similar properties but different solubility and precipitation characteristics.
Ursodeoxycholic Acid: The parent compound of glycoursodeoxycholic acid, known for its use in treating liver diseases.
Glycochenodeoxycholic Acid: A glycine-conjugated form of chenodeoxycholic acid with similar detergent properties
Uniqueness
Glycoursodeoxycholic acid sodium salt is unique due to its specific conjugation with glycine, which enhances its solubility and stability. This makes it particularly effective in certain therapeutic applications where other bile acids may not be as effective .
Properties
Molecular Formula |
C30H48O10 |
---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-22(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-16-13-21(32)20-12-15(31)8-10-30(20,3)19(16)9-11-29(17,18)2/h14-21,23-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16+,17-,18+,19+,20+,21+,23+,24+,25-,26+,28-,29-,30-/m1/s1 |
InChI Key |
GSKDKHGYQRRKMF-BWRGTFIUSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@H]5[C@@]4(CC[C@@H](C5)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C |
Origin of Product |
United States |
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